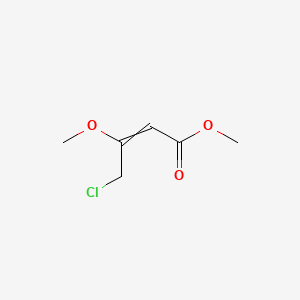

Methyl 4-chloro-3-methoxybut-2-enoate

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, methyl (2E)-4-chloro-3-methoxybut-2-enoate , adheres to IUPAC guidelines for α,β-unsaturated esters. The E designation specifies the trans configuration of the double bond between C2 and C3, with priority groups (chloro and methoxy) on opposite sides. The molecular formula C₆H₉ClO₃ (molar mass: 164.59 g/mol) confirms the presence of a methoxy group (-OCH₃), a chlorine atom, and an ester functional group.

Alternative names include (E)-4-chloro-3-methoxy-2-butenoic acid methyl ester and methyl 4-chloro-3-methoxycrotonate. The CAS registry numbers 110104-60-4 (E-isomer) and 85153-60-2 (Z-isomer) distinguish stereoisomers.

Molecular Geometry and Stereochemical Considerations

The molecule’s geometry is defined by a planar α,β-unsaturated ester system. Key structural features include:

- Bond lengths : The C2=C3 double bond measures approximately 1.34 Å, typical for conjugated enoates. The C-Cl bond (1.74 Å) and C-O bonds (1.43 Å for methoxy, 1.36 Å for ester) align with standard values.

- Bond angles : The trigonal planar geometry around C2 and C3 results in bond angles near 120°, while the tetrahedral C4 (bearing chlorine) exhibits angles of ~109.5°.

Stereoelectronic effects influence reactivity. The electron-withdrawing methoxy and chloro groups stabilize the double bond via conjugation, reducing electrophilicity at the β-carbon. The E configuration minimizes steric clashes between the methoxy and ester groups, making it the thermodynamically favored isomer.

Comparative Analysis of Cis-Trans Isomerism

The E and Z isomers exhibit distinct physical and chemical properties:

The E isomer predominates in synthesis due to reduced steric hindrance during cyclization or condensation reactions. For example, in the preparation of pyrrolinones, the E configuration is selectively formed under kinetic control.

Crystallographic Characterization Studies

Direct crystallographic data for methyl 4-chloro-3-methoxybut-2-enoate remain limited. However, studies on analogous α,β-unsaturated esters provide insights:

- Packing interactions : In related compounds, crystal packing is stabilized by weak C-H···O hydrogen bonds and van der Waals forces. The E isomer’s planar structure likely facilitates π-π stacking between enoate groups.

- Unit cell parameters : Similar esters crystallize in monoclinic systems with space group P2₁/c, featuring Z = 4 and cell dimensions a = 10–12 Å, b = 7–8 Å, c = 12–14 Å.

Synchrotron X-ray diffraction of derivatives, such as ethyl 3-(4'-chlorophenyl)but-2-enoate, reveals orthogonal alignment of substituents relative to the enoate plane, minimizing steric strain. Computational models (e.g., DFT) predict analogous behavior for this compound, with dihedral angles of ~80° between the enoate and methoxy groups.

Properties

CAS No. |

85153-60-2 |

|---|---|

Molecular Formula |

C6H9ClO3 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

methyl (Z)-4-chloro-3-methoxybut-2-enoate |

InChI |

InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3- |

InChI Key |

JNYMRXDQVPIONI-HYXAFXHYSA-N |

SMILES |

COC(=CC(=O)OC)CCl |

Isomeric SMILES |

CO/C(=C\C(=O)OC)/CCl |

Canonical SMILES |

COC(=CC(=O)OC)CCl |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of Methyl 4-chloro-3-methoxybut-2-enoate generally involves nucleophilic substitution and esterification reactions, often starting from chlorinated precursors and methoxy-substituted intermediates. The methods can be categorized into two main approaches:

Nucleophilic Reaction Involving Chloride, Trimethyl, and Thionyl Iodide

This method is one of the most straightforward and cost-effective routes for synthesizing this compound.

- Reaction Type: Nucleophilic substitution

- Starting Materials: Chloride source, trimethyl reagents, and thionyl iodide

-

- The nucleophilic reaction occurs between chloride and trimethyl reagents in the presence of thionyl iodide.

- The reaction mixture is extracted with methanol to isolate the product.

- Purification is achieved by distillation to obtain the pure methyl ester.

-

- The reaction is typically carried out under controlled temperature to optimize yield.

- Distillation is performed to remove impurities and excess reagents.

-

- Produces this compound as a clear yellow liquid with high purity.

This synthesis is noted for its simplicity and economic viability, making it suitable for industrial-scale production.

Acid-Catalyzed Conversion of Ketal Esters

An alternative and more detailed synthetic route involves the preparation of ketal esters followed by acid-catalyzed conversion to the target compound.

- Starting Material: Crude 4-chloro-3,3-dimethoxybutanoic acid methyl ester (a ketal ester intermediate)

- Catalysts: Sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid in catalytic amounts (0.4 to 1 mol%)

-

- Heating under reduced pressure (vacuum) at temperatures ranging from 70 to 150 °C, preferably between 100 and 130 °C.

- Removal of solvents prior to acid treatment enhances reaction efficiency.

-

- The ketal ester is mixed with the acid catalyst and heated under vacuum to promote elimination of methanol and formation of the double bond, yielding the this compound.

- The reaction mixture is then subjected to a series of washes with aqueous acidic and basic solutions (e.g., 16% HCl, 10% saline solution, 10% NaOH) to remove impurities.

- Final purification is achieved by distillation under reduced pressure (e.g., 20 mbar at 95–97 °C).

-

- This method allows for controlled formation of the enone structure with high selectivity.

- The use of acid catalysts and vacuum distillation ensures removal of byproducts such as methanol and excess sulfites.

Reaction Parameters and Purification

| Parameter | Details |

|---|---|

| Acid Catalyst | Sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid (0.4–1 mol%) |

| Temperature Range | 70–150 °C (optimal 100–130 °C) |

| Pressure | Reduced pressure (vacuum) 20–100 mbar |

| Solvent for Washing | Toluene |

| Washing Solutions | 16% HCl aqueous, 10% saline solution, 10% NaOH aqueous |

| Purification Method | Vacuum distillation at ~95–97 °C |

These parameters are critical for maximizing yield and purity, minimizing side reactions, and ensuring reproducibility.

Related Synthetic Intermediates and Applications

- The this compound intermediate is also a precursor for the synthesis of 4-alkoxy-2(5H)-thiophenones through reaction with alkali metal sulfides or hydrogen sulfides in methanol solvent at 20–70 °C.

- This versatility underscores the importance of the compound in the synthesis of more complex heterocyclic and bioactive molecules.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Purification | Advantages |

|---|---|---|---|---|

| Nucleophilic substitution | Chloride, trimethyl, thionyl iodide | Extraction with methanol, distillation | Distillation | Simple, cost-effective, scalable |

| Acid-catalyzed ketal ester conversion | 4-chloro-3,3-dimethoxybutanoic acid methyl ester | Methanesulfonic acid or sulfuric acid, 100–130 °C, vacuum | Washing with acid/base, vacuum distillation | High selectivity, controlled reaction |

Research Findings and Practical Notes

- Research emphasizes the importance of controlling acid concentration and temperature during the ketal ester conversion to avoid decomposition or side reactions.

- The nucleophilic substitution route benefits from the use of thionyl iodide to facilitate halogen exchange and enhance reactivity.

- Purification steps involving sequential aqueous washes are essential to remove acidic and basic impurities, ensuring the product's suitability for further synthetic applications.

- The compound's unique chloro and methoxy substituents provide reactive sites for further functionalization, making it valuable in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methoxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

Methyl 4-chloro-3-methoxybut-2-enoate serves as a versatile intermediate in organic synthesis. It is particularly valuable in reactions involving alkyl boronic esters, where it participates in radical protodeboronation processes. This mechanism allows for the generation of alkenes, which can subsequently undergo further transformations such as Matteson–CH₂–homologation and hydromethylation, yielding products with anti-Markovnikov regioselectivity.

Key Reactions:

- Radical Protodeboronation: Involves the removal of the boron group from alkyl boronic esters, resulting in alkenes.

- Matteson–CH₂–Homologation: Introduces a methylene group at the site of the former boron group.

- Hydromethylation: Adds a hydrogen atom across the double bond of the newly formed alkene following anti-Markovnikov selectivity.

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

this compound is utilized in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for compounds with biological activity. For instance, it has been employed in synthesizing chiral intermediates necessary for drug development .

Case Study:

In one study, the compound was used to synthesize (1R,5S)-(−)-myrtenol nitrate through enantioselective synthesis using chiral catalysts. The resultant product was characterized using NMR and mass spectrometry, showcasing its potential in developing therapeutics that require specific stereochemistry.

Atmospheric Chemistry

Isoprene Nitrate Synthesis:

this compound plays a role in synthesizing isoprene nitrates, which are significant in atmospheric chemistry due to their impact on air quality and climate. The compound can be reacted with nitric acid to produce various isoprene nitrates that are essential for understanding atmospheric reactions involving volatile organic compounds emitted by vegetation.

Characterization Techniques:

The synthesized isoprene nitrates are characterized using spectroscopic techniques such as NMR and IR spectroscopy, along with mass spectrometry, to confirm their structure and purity.

Comparative Analysis of Related Compounds

The following table summarizes similar compounds and their unique aspects compared to this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains both chloro and methoxy groups | Versatile intermediate in organic synthesis |

| Methyl 4-chloro-3-butenoate | Lacks methoxy group | Simpler structure with less functional diversity |

| Ethyl 4-chloro-3-methoxybutenoate | Longer ethyl chain | May exhibit different solubility properties |

| Methyl 4-bromo-3-methoxybutenoate | Contains bromine instead of chlorine | Potentially different reactivity patterns |

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methoxybut-2-enoate involves its interaction with various molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

Structural analogues of methyl 4-chloro-3-methoxybut-2-enoate are defined by variations in substituents (halogen type, alkoxy groups) or stereochemistry. Key examples include:

*Similarity scores (0–1 scale) are derived from computational methods like Tanimoto coefficients, which compare molecular fingerprints .

Physicochemical Properties

- Collision Cross-Section (CCS): The [M+H]+ adduct of this compound has a CCS of 130.5 Ų, suggesting a compact structure. Analogues with bulkier substituents (e.g., ethoxy) may exhibit higher CCS values due to increased steric effects .

- Solubility and Stability: The methoxy and chloro groups enhance lipophilicity compared to hydroxylated analogues (e.g., methyl 4-chloro-3-hydroxybut-2-enoate), which may exhibit higher aqueous solubility .

Methods for Comparing Compound Similarity

Biological Activity

Methyl 4-chloro-3-methoxybut-2-enoate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula: C_6H_8ClO_3

- Molecular Weight: 163.58 g/mol

- IUPAC Name: Methyl (2Z)-4-chloro-3-methoxybut-2-enoate

The presence of the chloro and methoxy groups contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

- In Vitro Studies:

- A study conducted by researchers demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .

- Another research highlighted its effectiveness against fungal strains such as Candida albicans, indicating a potential application in treating fungal infections .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Line Studies:

- In a study using human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM .

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Table 1: Antimicrobial Activity of this compound

Table 2: Anticancer Activity in Cell Lines

Case Studies

- Case Study on Antimicrobial Efficacy:

-

Case Study on Cancer Treatment:

- A preclinical trial assessed the compound's effect on tumor growth in xenograft models of breast cancer. Results indicated that administration of this compound led to a substantial decrease in tumor size compared to control groups, supporting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 4-chloro-3-methoxybut-2-enoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of a β,γ-unsaturated carboxylic acid precursor or Claisen condensation with methyl chloride derivatives. For example, analogous compounds like ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate are synthesized via base-catalyzed reactions (e.g., K₂CO₃ in DMSO at 60–80°C) . Optimization requires controlling steric hindrance from the methoxy group and ensuring regioselective chlorination. Purification via fractional distillation or preparative HPLC is critical to isolate the α,β-unsaturated ester.

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural isomers?

- Methodological Answer :

- ¹H NMR : The conjugated alkene protons (δ 5.8–6.3 ppm) show coupling constants (J ≈ 12–15 Hz) characteristic of trans-configuration. The methoxy group resonates at δ 3.3–3.7 ppm, while the methyl ester appears as a singlet at δ 3.6–3.8 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, with the conjugated alkene carbons at 120–130 ppm.

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-O ester vibration (~1250 cm⁻¹) confirm the ester group. Absence of OH stretches rules out carboxylic acid intermediates .

Q. What solvent systems are optimal for studying the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the α,β-unsaturated ester, facilitating Michael additions. For example, reactions with amines or thiols proceed efficiently in DMSO at 25–40°C. Steric effects from the 3-methoxy group may require elevated temperatures (60–80°C) for bulkier nucleophiles .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The chloro group at C4 increases the electrophilicity of the conjugated dienophile, accelerating cycloaddition with dienes. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation involves monitoring reaction kinetics under varying temperatures and comparing endo/exo product ratios via GC-MS or X-ray crystallography .

Q. What crystallographic techniques resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (for small molecules) determines bond lengths, angles, and torsional strain caused by the methoxy and chloro substituents . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. For example, analogous esters (e.g., 4-methoxybenzoates) show planar ester groups with deviations <5° from ideal geometry .

Q. How can conflicting NMR and computational data regarding rotational barriers of the methoxy group be reconciled?

- Methodological Answer : Variable-temperature NMR (VT-NMR) experiments (e.g., –50°C to 100°C) detect dynamic rotational processes. If experimental barriers contradict DFT predictions (e.g., B3LYP/6-31G*), consider solvent effects or crystal packing forces in simulations. For example, steric clashes in the solid state may restrict rotation, while solution-phase calculations assume free movement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.